molecular formula C13H14ClN3O3 B8720785 Ethyl 2-((1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)propanoate CAS No. 110607-65-3

Ethyl 2-((1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)propanoate

Cat. No. B8720785
M. Wt: 295.72 g/mol
InChI Key: FDOIBGLMQWCNJV-UHFFFAOYSA-N
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Patent
US04931083

Procedure details

Six g of 1-(4-chlorophenyl)-3-hydroxy-1,2,4-1H-triazole was added to a suspension of 1.5 g of sodium hydride in 225 ml of dimethylsulfoxide. The mixture was heated on the steam bath for 90 minutes. Then 5.5 g of ethyl 2-bromopropionate was added and the mixture was heated for 90 minutes more. It was then cooled and poured over ice-water, and the solid was collected, dried and recrystallized from toluene to obtain 1.5 g of the desired product, m.p. 62°-64°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[N:11][C:10]([OH:13])=[N:9]2)=[CH:4][CH:3]=1.[H-].[Na+].Br[CH:17]([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>CS(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[N:11][C:10]([O:13][CH:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH3:23])=[N:9]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=C(N=C1)O
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on the steam bath for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 90 minutes more
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=C(N=C1)OC(C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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